molecular formula C18H21N3O4 B2791192 2-((2-Hydroxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid CAS No. 1097868-05-7

2-((2-Hydroxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Cat. No. B2791192
CAS RN: 1097868-05-7
M. Wt: 343.383
InChI Key: QVPRPUUVRDGADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-amino-4-(2-hydroxyethoxy)butanoic acid” is a chemical with a molecular weight of 163.17 . It is stored at room temperature and is available in powder form . Another related compound is “4-[(2-hydroxyethyl)amino]butanoic acid” with a molecular weight of 147.17 . It is also stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for “2-amino-4-(2-hydroxyethoxy)butanoic acid” is 1S/C6H13NO4/c7-5(6(9)10)1-3-11-4-2-8/h5,8H,1-4,7H2,(H,9,10) . For “4-[(2-hydroxyethyl)amino]butanoic acid”, the InChI code is 1S/C6H13NO3/c8-5-4-7-3-1-2-6(9)10/h7-8H,1-5H2,(H,9,10) .


Physical And Chemical Properties Analysis

“2-amino-4-(2-hydroxyethoxy)butanoic acid” is a powder with a molecular weight of 163.17 . “4-[(2-hydroxyethyl)amino]butanoic acid” is a liquid with a molecular weight of 147.17 .

Safety and Hazards

The safety information for “2-amino-4-(2-hydroxyethoxy)butanoic acid” includes hazard statements H315, H319, H335, and several precautionary statements . For “4-[(2-hydroxyethyl)amino]butanoic acid”, the hazard statements are H315, H318, H335 .

properties

IUPAC Name

4-(4-anilinoanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-11-10-19-16(18(24)25)12-17(23)21-15-8-6-14(7-9-15)20-13-4-2-1-3-5-13/h1-9,16,19-20,22H,10-12H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPRPUUVRDGADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Hydroxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

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